
CN128 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CN128 hydrochloride is an orally active and selective iron chelator, specifically designed for the treatment of systemic iron overload conditions such as β-thalassemia . This compound belongs to the hydroxypyridone family and exhibits high affinity for iron (III) ions, making it a potent agent for iron scavenging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CN128 hydrochloride involves a log P-guided investigation of various hydroxpyridinones. . The detailed synthetic route typically involves the following steps:
Formation of the Hydroxypyridone Core: The hydroxypyridone core is synthesized through a series of condensation reactions.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the lipophilicity and iron-binding affinity of the compound.
Hydrochloride Formation: The final step involves the conversion of CN128 to its hydrochloride form to improve its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards. The production involves stringent quality control measures to ensure consistency and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: CN128 hydrochloride primarily undergoes chelation reactions with iron (III) ions. The compound forms stable complexes with iron, effectively removing excess iron from the body .
Common Reagents and Conditions:
Chelation Reactions: Typically involve aqueous solutions of this compound and iron (III) salts under physiological pH conditions.
Oxidation and Reduction: this compound is stable under oxidative and reductive conditions, making it suitable for use in various biological environments.
Major Products Formed: The primary product formed from the reaction of this compound with iron (III) ions is a stable iron-CN128 complex, which is then excreted from the body .
Aplicaciones Científicas De Investigación
CN128 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying iron chelation and its effects on metal ion homeostasis.
Biology: Investigated for its role in mitigating iron-induced oxidative stress in biological systems.
Medicine: Currently in clinical trials for the treatment of β-thalassemia and other iron overload disorders.
Mecanismo De Acción
The mechanism of action of CN128 hydrochloride involves the selective binding of iron (III) ions. The hydroxypyridone core of CN128 forms a stable complex with iron, effectively sequestering it and preventing its participation in harmful oxidative reactions. This iron-CN128 complex is then excreted from the body, reducing iron overload . The compound’s high selectivity for iron (III) over other metal ions ensures minimal disruption to essential metal ion homeostasis .
Comparación Con Compuestos Similares
Deferoxamine: A well-known iron chelator but lacks oral activity and has lower efficacy.
Deferiprone: Another iron chelator with rapid glucuronidation leading to lower efficacy.
Deferasirox: An oral iron chelator but associated with side effects.
Uniqueness of CN128 Hydrochloride: this compound stands out due to its oral activity, high selectivity for iron (III), and superior iron scavenging ability. Unlike deferiprone, CN128 is designed to reduce the influence of metabolism by introducing a sacrificial site for glucuronidation . This results in improved therapeutic efficacy and safety profile, making it a promising candidate for the treatment of iron overload disorders .
Propiedades
IUPAC Name |
3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFDKXLBMMEWNV-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=CN1[C@H](CC2=CC=CC=C2)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)
![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)
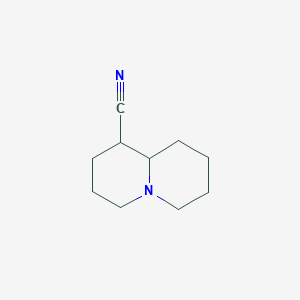
![5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide](/img/structure/B2661446.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2661447.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2661448.png)
![N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2661451.png)
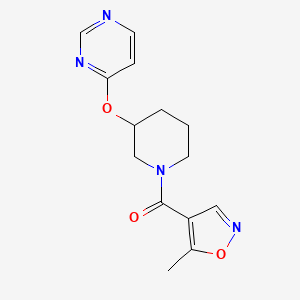
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2661454.png)
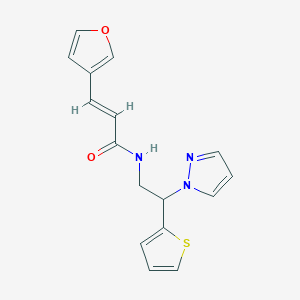
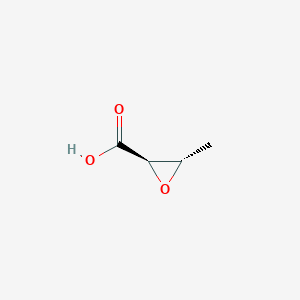
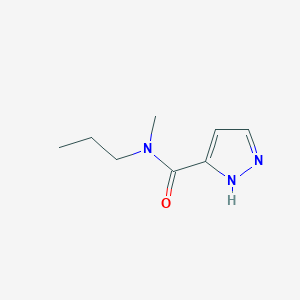
![7-benzyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661464.png)
